PlnA -22
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YSLQMGATAIKQVKKLFKKWGW |
Origin of Product |
United States |
Genetic and Biosynthetic Foundation of Plna 22 Production
The pln Gene Locus and Its Organization in Lactiplantibacillus plantarum
The pln gene locus in L. plantarum is a region of the genome dedicated to bacteriocin (B1578144) production. This locus exhibits significant variability in size, composition, sequence, and gene order among different L. plantarum strains, although a high degree of synteny conservation is generally observed mdpi.commdpi.com. The pln locus can be located on either the chromosome or plasmids jst.go.jpjst.go.jp. In L. plantarum C11, a well-characterized strain, the pln locus is a 16,139-bp region encompassing 21 open reading frames (ORFs) organized into five operons researchgate.netresearchgate.net.
Structure of the plnABCD Operon and Associated Gene Clusters
The pln locus includes the plnABCD operon, which is crucial for the regulation of bacteriocin production mdpi.comfrontiersin.orgacs.orgnih.gov. This operon encodes the precursor of Plantaricin A (PlnA) and components of a signal transduction pathway mdpi.comnih.govacs.orgnih.gov. Beyond plnABCD, the locus contains other operons that encode additional bacteriocins, immunity proteins, and transport machinery researchgate.netnih.gov. In L. plantarum C11, these associated operons include plnEFI, plnJKLR, plnMNOP, and plnGHSTUV researchgate.netresearchgate.netnih.gov. The organization and gene content of these operons can vary between strains mdpi.comoup.com.
A typical organization of the pln locus involves structural genes for bacteriocins, genes for immunity proteins that protect the producer cell from its own bacteriocins, and genes encoding proteins involved in post-translational modification and export jst.go.jpmdpi.com.
Genes Encoding the PlnA Precursor and Accessory Proteins
The plnA gene within the plnABCD operon encodes the precursor peptide of Plantaricin A mdpi.comnih.govacs.orgnih.gov. This precursor is an inactive peptide that undergoes processing to become the mature, active form(s) of Plantaricin A, including variants like PlnA-22 asm.orgnih.gov.
Accessory proteins are also encoded within the pln locus and are essential for the maturation and export of Plantaricin A and other bacteriocins. These typically include components of an ABC transporter system and an accessory factor nih.govmdpi.comresearchgate.netacs.orgrug.nlresearchgate.net. For instance, the plnGH genes in L. plantarum C11 encode an ABC transporter and its accessory protein, which are involved in the processing and export of peptides with double-glycine-type leaders nih.gov.
Biosynthesis Pathway of the Plantaricin A Precursor
The biosynthesis of Plantaricin A, like other ribosomally synthesized and post-translationally modified peptides (RiPPs), begins with the ribosomal synthesis of a precursor peptide researchgate.netmdpi.comacs.orgwikipedia.orgnih.govacs.org.
Ribosomal Synthesis of the PlnA Precursor Peptide
The plnA gene is transcribed into mRNA, which is then translated by ribosomes into the linear PlnA precursor peptide mdpi.comacs.orgwikipedia.orguni.lu. This precursor peptide contains an N-terminal leader sequence and a C-terminal core peptide mdpi.comacs.orgwikipedia.org. The precursor of Plantaricin A in L. plantarum C11 is a 48-amino acid peptide nih.gov.
Role of the Double-Glycine Leader Peptide in Maturation
A characteristic feature of many class II bacteriocins, including Plantaricin A, is the presence of a double-glycine (GG) motif at the cleavage site between the leader peptide and the core peptide jst.go.jpmdpi.comresearchgate.netresearchgate.netresearchgate.netasm.org. The N-terminal leader peptide, which typically ends in this double-glycine motif, plays a crucial role in the maturation and export of the bacteriocin jst.go.jpmdpi.comresearchgate.netwikipedia.org. It is recognized by dedicated transport machinery, specifically an ABC transporter and its accessory protein, which facilitates the cleavage of the leader peptide and the concomitant export of the mature bacteriocin across the cytoplasmic membrane mdpi.comresearchgate.netrug.nl. The leader sequence also helps keep the precursor peptide inactive during biosynthesis mdpi.com.
Post-Translational Modifications and Proteolytic Processing of PlnA-22
Following ribosomal synthesis, the PlnA precursor undergoes post-translational modifications (PTMs) and proteolytic processing to yield the mature, active forms of Plantaricin A, including PlnA-22 mdpi.comjst.go.jpjst.go.jpoup.comresearchgate.netuni.lu. While the term PlnA-22 specifically refers to a 22-residue variant, the processing of the PlnA precursor can result in peptides of different lengths asm.orgnih.gov.
The primary post-translational modification involves the proteolytic cleavage of the N-terminal leader peptide at the double-glycine motif jst.go.jpmdpi.comresearchgate.netresearchgate.net. This cleavage is carried out by a dedicated protease associated with the ABC transporter system responsible for bacteriocin export mdpi.comresearchgate.netrug.nl. The cleavage removes the leader peptide, releasing the mature bacteriocin. In the case of Plantaricin A, the 48-amino acid precursor is processed to yield mature peptides, including the 22- and 23-residue variants asm.orgnih.gov.
While some class II bacteriocins may undergo other modifications like disulfide bond formation, the core maturation of Plantaricin A involves the cleavage of the double-glycine leader peptide jst.go.jp.
Data Table:
| Component | Gene/Operon | Function | Location in pln locus (Example: L. plantarum C11) |
| PlnA Precursor | plnA | Encodes the precursor peptide of Plantaricin A | plnABCD operon |
| Regulatory Proteins | plnB, plnC, plnD | Components of a two-component signal transduction system regulating pln gene expression | plnABCD operon |
| ABC Transporter | plnG | ATP-binding and permease protein for bacteriocin export | plnGHSTUV operon |
| Accessory Protein | plnH | Accessory factor for ABC transporter-mediated export and processing | plnGHSTUV operon |
| Other Bacteriocins | plnE, plnF, plnJ, plnK, plnN | Encode other bacteriocin peptides (e.g., two-peptide bacteriocins PlnEF and PlnJK) | plnEFI, plnJKLR, plnMNOP operons |
| Immunity Proteins | plnI, plnL, plnM, plnP | Protect the producer cell from its cognate bacteriocins | plnEFI, plnJKLR, plnMNOP operons |
Enzymatic Cleavage Pathways Yielding Truncated PlnA-22
PlnA is initially synthesized as a longer precursor peptide. Research has revealed that in addition to the full-length 26-residue PlnA, two N-terminally truncated shorter forms, containing 22 and 23 residues, are also isolated from L. plantarum C11 culture supernatants. researchgate.netppmclab.comnih.gov The gene encoding plantaricin A produces a 48-residue precursor. ppmclab.com This precursor undergoes processing to yield the mature 26-mer peptide, as well as the truncated 23-mer (PlnA-23) and 22-mer (PlnA-22) variants through N-terminal cleavage. ppmclab.com
The presence of a typical double glycine (B1666218) leader peptide in the precursor of PlnA and other bacteriocins produced by L. plantarum C11 is significant. researchgate.net Peptides with this type of leader sequence are typically processed and exported by dedicated ABC transporters that possess an N-terminal proteolytic domain capable of cleaving the leader peptide. While the specific enzymes responsible for the N-terminal truncations yielding PlnA-22 and PlnA-23 from the 26-mer have not been explicitly detailed in the provided sources, the processing of the precursor peptide involving cleavage of the double glycine leader is carried out by such a proteolytic domain within the export machinery. General aminopeptidases are enzymes known to hydrolyze peptide bonds at the N-terminal end of proteins and peptides, progressively removing amino acids. This type of enzymatic activity is a plausible mechanism for the observed N-terminal truncations of PlnA.
The amino acid sequence of the 48-residue PlnA precursor is MKIQIKGMKQLSNKEMQKIVGGKSSAYSLQMGATAIKQVKKLFKKWGW. ppmclab.com The mature 26-residue PlnA (PlnA-26) corresponds to the sequence KSSAYSLQMGATAIKQVKKLFKKWGW. ppmclab.com PlnA-23 is AYSLQMGATAIKQVKKLFKKWGW, and PlnA-22 is YSLQMGATAIKQVKKLFKKWGW. ppmclab.com
The identification of these distinct forms highlights the complexity of the post-translational processing of PlnA.
| PlnA Variant | Number of Residues | Amino Acid Sequence |
| Precursor | 48 | MKIQIKGMKQLSNKEMQKIVGGKSSAYSLQMGATAIKQVKKLFKKWGW |
| PlnA-26 | 26 | KSSAYSLQMGATAIKQVKKLFKKWGW |
| PlnA-23 | 23 | AYSLQMGATAIKQVKKLFKKWGW |
| PlnA-22 | 22 | YSLQMGATAIKQVKKLFKKWGW |
Investigation of Potential Alternative Export and Processing Mechanisms for PlnA Variants
The primary mechanism identified for the export and processing of PlnA and other bacteriocins with double-glycine-type leaders in L. plantarum C11 involves an ABC transporter system encoded by the plnGHSTUV operon, specifically the plnGH genes. nih.gov PlnG and PlnH are believed to encode the ABC transporter and its accessory protein, respectively, which are involved in the processing and export of these peptides. nih.gov This dedicated transport system facilitates the translocation of the bacteriocin precursor peptides across the cell membrane, often coupled with the cleavage of the leader peptide.
While this ABC transporter system is the established pathway for the secretion of PlnA and other related bacteriocins, the provided research does not extensively detail alternative export or processing mechanisms specifically for the different PlnA variants (PlnA-26, PlnA-23, and PlnA-22). The fact that all three forms are detected in the culture supernatant suggests that either the primary export mechanism handles all variants, or that further extracellular processing of the initially secreted forms occurs, or potentially that alternative, less characterized pathways contribute to the presence of the truncated forms outside the cell. researchgate.netnih.gov However, the available information primarily focuses on the PlnGH transporter as the key player in the secretion and processing of PlnA precursor peptides with double-glycine leaders. nih.gov Further research would be needed to fully elucidate if alternative mechanisms contribute significantly to the extracellular presence of PlnA-22 and other truncated forms.
Dual Role as a Peptide Pheromone and Antimicrobial Agent
PlnA, including its PlnA-22 variant, demonstrates a dual functionality critical for the producing bacterium. It serves as an extracellular signaling molecule (pheromone) to coordinate gene expression within the bacterial population, a process known as quorum sensing. Simultaneously, it possesses antimicrobial activity, contributing to the competitive advantage of the producing strain against other microorganisms. uni.luresearchgate.netresearchgate.netppmclab.com This dual nature is linked to its interaction with bacterial membranes. uni.luresearchgate.net
Pheromone Activity in Quorum Sensing Regulation
PlnA functions as an inducer peptide pheromone within a pheromone-based signal-transducing network in Lactobacillus plantarum. researchgate.net This system is a key example of quorum sensing, where bacteria coordinate collective behavior based on cell density through the production and detection of signaling molecules like PlnA. researchgate.net Upon reaching a threshold concentration, PlnA activates a cognate membrane-localized histidine protein kinase, initiating a signal transduction cascade.
The primary role of PlnA as a pheromone is to induce the transcription of genes organized within the pln locus. dntb.gov.uauni.luresearchgate.netresearchgate.net This locus contains several operons essential for bacteriocin production, transport, and regulation. dntb.gov.uaresearchgate.net PlnA induces the transcription of at least five such operons: plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHSTUV. dntb.gov.uaresearchgate.net The plnEFI and plnJKLR operons encode bacteriocins and immunity proteins, while plnGHSTUV encodes an ABC transport system for peptide secretion. dntb.gov.uaresearchgate.net The plnABCD operon is involved in the signal-transducing pathway itself. researchgate.net Under non-producing conditions, these pln operons are repressed, and their transcription is activated by the presence of PlnA. researchgate.net
The pheromone activity of PlnA involves interaction with a specific receptor, identified as a membrane-localized histidine protein kinase, PlnB. researchgate.netppmclab.com This interaction is part of a two-component signal transduction system. The binding of PlnA to PlnB triggers a cascade of phosphorylation reactions. This signal is then transferred to response regulators, specifically PlnC (an activator) and PlnD (a negative regulator), which bind to conserved direct repeats in the promoters of the pln-regulated operons, thereby controlling their expression. The determinants for pheromone binding and specificity are located within the transmembrane domain of the receptor. While an initial non-chiral interaction with membrane lipids is important for positioning, the pheromone activity also involves a chiral interaction between the N-terminal part of PlnA and its receptor. uni.luresearchgate.net
Induction of Downstream Bacteriocin Gene Transcription via pln Operons
Structural Determinants of PlnA-22 Activity
The activity of PlnA-22 is significantly influenced by its conformation, which is highly dependent on the surrounding environment, particularly the presence of membrane-mimicking entities. nih.govresearchgate.netcore.ac.uk
Formation of Amphiphilic Alpha-Helical Conformation in Specific Environments
PlnA-22 is largely unstructured in aqueous solution. nih.govcore.ac.uk However, in the presence of specific environments, such as trifluoroethanol or membrane-mimicking entities, it adopts an amphiphilic alpha-helical structure. nih.govcore.ac.uk This conformation is characterized by a segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. cambridge.org Studies using circular dichroism have shown that PlnA-22L, the naturally occurring L-enantiomer, forms a right-handed alpha-helix in these environments. core.ac.uk The D-enantiomer, PlnA-22D, forms a mirror-image left-handed alpha-helix. nih.govcore.ac.uk The formation of this amphiphilic alpha-helix is crucial for its interaction with membranes and subsequent biological activities. nih.govresearchgate.net
Molecular Mechanisms of Plna 22 Functionality
Structural Determinants of PlnA-22 Activity
The functional versatility of PlnA-22 is heavily reliant on its conformation, which is not static but rather induced by specific conditions, particularly the presence of membrane-mimicking environments. nih.govresearchgate.netcore.ac.uk
In an aqueous solution, PlnA-22 exists in a largely unstructured state. nih.govcore.ac.uk However, upon encountering environments that mimic biological membranes, such as the presence of trifluoroethanol or certain membrane-mimicking entities, PlnA-22 undergoes a conformational change, folding into an amphiphilic alpha-helix. nih.govcore.ac.uk This helical structure is characterized by a distinct spatial arrangement where amino acid residues with hydrophobic side chains are clustered on one face of the helix, while those with hydrophilic or charged side chains are situated on the opposite face. cambridge.org
Circular dichroism studies have been instrumental in demonstrating this structural transition. These studies reveal that the L-enantiomer of PlnA-22 (PlnA-22L), the naturally occurring form, adopts a right-handed alpha-helical structure in these inductive environments. core.ac.uk Interestingly, the synthetic D-enantiomer (PlnA-22D) forms a left-handed alpha-helix, a mirror image of the PlnA-22L structure. nih.govcore.ac.uk The formation of this amphiphilic alpha-helical conformation is a critical prerequisite for the peptide's interaction with lipid bilayers and the subsequent manifestation of its biological activities. nih.govresearchgate.net
The induction of the amphiphilic alpha-helical structure in PlnA-22 is significantly influenced by the properties of the membrane-mimicking entities present. nih.govcore.ac.uk Experiments utilizing dodecylphosphocholine (B1670865) micelles and negatively charged liposomes, such as those composed of Ole2GroPGro, have shown a clear capacity to promote the formation of this helical conformation in PlnA-22. nih.govcore.ac.uk This suggests that the peptide's interaction occurs predominantly with assembled membrane structures (micelles or liposomes) rather than with individual lipid molecules in solution. core.ac.uk
A key finding is the importance of the negative charge on the membrane surface for the structuring of PlnA-22. nih.govcore.ac.uk As a positively charged peptide, PlnA-22 is electrostatically attracted to negatively charged membranes, which facilitates the conformational change into the active alpha-helical form. nih.govcore.ac.uk Conversely, zwitterionic liposomes, lacking a net negative charge, are significantly less effective at inducing this structural transition. nih.govcore.ac.uk
This membrane-interacting behavior provides a basis for understanding the dual nature of PlnA's activity. researchgate.netnih.gov An initial, nonchiral interaction with membrane lipids is thought to trigger the formation of the amphiphilic alpha-helix, correctly orienting and positioning the peptide at the membrane interface. researchgate.netnih.gov
While detailed mutational analyses pinpointing specific key amino acid residues within PlnA-22 were not extensively detailed in the provided search results, the research highlights the functional significance of distinct regions within the peptide. The amphiphilic alpha-helical region located in the C-terminal portion of PlnA is strongly implicated in its antimicrobial activity. researchgate.netnih.gov This helical segment is reported to span residues 12 to 21, potentially extending to residues 22 and 23 in the context of the full-length PlnA. researchgate.netnih.gov Evidence supporting the role of this region comes from studies showing that a 17-mer fragment encompassing this amphiphilic helix retains antimicrobial potency comparable to that of the full-length PlnA enantiomers. researchgate.netnih.gov This suggests that the membrane-permeabilizing effect, which is central to the antimicrobial mechanism, is primarily mediated by this C-terminal amphiphilic domain. researchgate.netnih.gov
In contrast to the antimicrobial activity, the pheromone signaling function of PlnA appears to involve a chiral interaction with a specific receptor protein. nih.govresearchgate.netnih.gov This interaction is likely mediated by the N-terminal part of the peptide. researchgate.netnih.gov Support for this comes from observations that a short 5-mer fragment derived from the N-terminal region of PlnA-22L exhibits pheromone activity, whereas the corresponding D-enantiomer fragment does not. researchgate.netnih.gov These findings indicate that PlnA-22 possesses functionally distinct domains: an amphiphilic C-terminal region crucial for nonchiral membrane interaction and antimicrobial effects, and an N-terminal region likely involved in chiral recognition and binding to a receptor for pheromone activity. nih.govresearchgate.netnih.gov
The following table summarizes key structural and functional aspects of PlnA-22:
| Characteristic / Environment | Conformation in Aqueous Solution | Conformation in Membrane-Mimicking Entities (e.g., Micelles, Negatively Charged Liposomes) | Key Interaction | Associated Activity |
| PlnA-22L | Unstructured | Amphiphilic Right-Handed Alpha-Helix | Electrostatic interaction with negative membranes | Antimicrobial, Pheromone |
| PlnA-22D | Unstructured | Amphiphilic Left-Handed Alpha-Helix (Mirror Image of L-form) | Electrostatic interaction with negative membranes | Antimicrobial (similar to L-form), Inhibits Pheromone |
| C-terminal Amphiphilic Region | - | Alpha-Helical | Membrane Interaction (nonchiral) | Antimicrobial |
| N-terminal Region | - | Largely Unstructured in Micelles | Receptor Interaction (chiral) | Pheromone |
Table 1: Structural Characteristics and Activities of PlnA-22
Advanced Methodologies for Research and Characterization of Plna 22
Peptide Synthesis and Derivatization for Functional Probing
The study of peptide compounds like PlnA-22 often begins with their synthesis in a controlled laboratory environment. This allows for the production of sufficient quantities for research and enables modifications to probe functional aspects.
Chemical Synthesis of Stereoisomers (L- and D-Enantiomers) of PlnA-22
Chemical synthesis is a fundamental approach for obtaining peptides, including potential stereoisomers like the L- and D-enantiomers of PlnA-22. Solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, has become a standard technique for routine peptide production. amazon.in SPPS involves the stepwise formation of amide bonds on an immobilized solid support. amidetech.com This method allows for the incorporation of various amino acids to build the peptide chain. amidetech.com
While SPPS is widely used due to its straightforward and rapid nature, solution-phase (liquid-phase) peptide synthesis (LPPS) offers advantages for producing short to moderate-length peptides, especially for larger scale production, as it allows for intermediate purification by crystallization. sci-hub.se Convergent solution-phase synthesis is suitable for this purpose. sci-hub.se
The synthesis of stereoisomers, specifically L- and D-enantiomers, is crucial because enantiomers, while having the same chemical formula and connectivity, are non-superimposable mirror images and can exhibit different biological activities and physical properties in chiral environments. slideshare.netmasterorganicchemistry.comyork.ac.uk Asymmetric synthesis techniques are employed to create new chiral centers and produce unequal amounts of stereoisomers. slideshare.netyork.ac.uk These methods can involve the use of chiral auxiliaries, reagents, or catalysts to direct the stereochemistry of the reaction. york.ac.uk The efficiency of such reactions is often described by the enantiomeric excess (e.e.). york.ac.uk
Site-Directed Mutagenesis and Rational Peptide Engineering Approaches
Site-directed mutagenesis (SDM) and rational peptide engineering are powerful tools for understanding the relationship between the structure and function of peptides like PlnA-22. SDM allows for the introduction of specific, targeted changes (insertions, deletions, or substitutions) in the DNA sequence encoding a peptide. neb.comneb.com This, in turn, leads to specific amino acid alterations in the synthesized peptide. neb.comneb.com
This technique is invaluable for studying how changes in specific amino acid residues affect peptide activity, stability, or interaction with other molecules. neb.comneb.com Rational design in protein and peptide engineering involves making deliberate modifications based on existing knowledge of the molecule's structure and presumed function. slideshare.net By targeting specific sites identified through structural analysis or functional assays, researchers can engineer peptides with desired properties. slideshare.net For instance, SDM has been used to enhance the pH-responsive conformational change in a hinge peptide from the hemagglutinin protein by substituting a glycine (B1666218) residue at a specific position. nih.gov
Spectroscopic and Biophysical Characterization Techniques
Once synthesized, PlnA-22 and its variants require thorough characterization using various spectroscopic and biophysical techniques to determine their structural features and behavior in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins and peptides in solution. cambridge.orgresearchgate.netresearchgate.netnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. cambridge.orgresearchgate.net The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides information about the presence and relative proportions of different secondary structure elements, such as alpha-helices, beta-sheets, turns, and unordered coils. cambridge.orgresearchgate.netnih.gov
CD spectroscopy is particularly useful for studying conformational changes in response to environmental factors like temperature, pH, ionic strength, or the presence of ligands. cambridge.orgresearchgate.netresearchgate.net Data from CD spectra can be analyzed using deconvolution software and reference databases to estimate the percentages of different secondary structures. cambridge.orgnih.govgithub.com While CD primarily provides low-resolution structural information compared to techniques like NMR or X-ray crystallography, it is a relatively fast, non-destructive technique that requires small sample quantities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of proteins and peptides in solution. researchgate.netmuni.cz NMR provides detailed information about the local environment of individual atoms within the molecule, including interatomic distances and bond angles. muni.cz This information is used to generate structural restraints, which are then employed in computational methods to calculate the 3D structure. muni.czrcsb.org
For larger peptides and proteins, isotopic labeling (e.g., with 13C and 15N) is often necessary to enhance sensitivity and simplify spectra. researchgate.net Various NMR experiments are performed to obtain different types of structural information, such as through-bond and through-space correlations. NMR can also provide insights into the dynamics and flexibility of the peptide. muni.cznih.gov While NMR is a complex technique and can be time-consuming, it is essential for obtaining detailed structural models of peptides in their native-like state in solution. researchgate.net Recent advancements in NMR techniques, such as coupling pseudocontact shifts (PCSs) with relaxation dispersion, are enabling the determination of structures for less populated, high-energy conformational states. nih.gov
Mass Spectrometry for Peptide Identification and Post-Translational Modification Mapping
Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification of peptides and the mapping of post-translational modifications (PTMs). peakproteins.comnih.govcreative-proteomics.comthermofisher.com In peptide analysis, MS is often coupled with liquid chromatography (LC-MS) to separate peptide fragments before mass analysis. peakproteins.comnih.gov
Peptide mapping, a common MS-based method, involves enzymatic cleavage of a protein or peptide into smaller fragments, followed by MS analysis to determine the masses of these fragments. peakproteins.comcreative-proteomics.comthermofisher.com By comparing the experimentally determined masses to theoretical masses derived from the known or predicted sequence, the peptide can be identified and sequence coverage confirmed. peakproteins.comcreative-proteomics.comthermofisher.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected peptide ions and analyzing the resulting fragment ions, which allows for de novo sequencing and confirmation of amino acid sequences. peakproteins.comcreative-proteomics.com
MS is also indispensable for identifying and localizing post-translational modifications (PTMs), such as phosphorylation, glycosylation, oxidation, and biotinylation. peakproteins.comnih.govthermofisher.comnih.gov These modifications can significantly impact peptide function and are mapped by observing mass shifts on specific peptide fragments. peakproteins.comnih.gov Specialized enrichment protocols may be used to isolate modified peptides prior to MS analysis. nih.gov The Multi-Attribute Method (MAM), an LC-MS-based peptide mapping approach, is increasingly used in the biopharmaceutical industry for targeted quantitation of multiple site-specific quality attributes, including PTMs. nih.gov
Functional Assays in Controlled Biological Systems
Functional assays are crucial for evaluating the biological activities of PlnA-22, including its role in quorum sensing, antimicrobial effects, and interactions with cellular membranes. These assays often employ controlled biological systems to mimic physiological conditions and provide quantitative data on peptide activity anabios.comfda.gov.
Quantitative Quorum Sensing Induction Assays
Quorum sensing (QS) is a cell-density-dependent communication system in bacteria that regulates gene expression in response to the concentration of signaling molecules, such as peptides frontiersin.orgthedigglelab.com. PlnA functions as a peptide pheromone that induces bacteriocin (B1578144) production in sensitive L. plantarum strains nih.gov. Quantitative quorum sensing induction assays are used to measure the ability of PlnA-22 to stimulate this process. These assays typically involve exposing a reporter strain of L. plantarum (sensitive to PlnA) to varying concentrations of PlnA-22 and quantifying the resulting induction of bacteriocin production or the expression of QS-regulated genes nih.govfrontiersin.org. The level of induction is clearly dose-dependent for PlnA-22L nih.gov. In contrast, PlnA-22D, the D-enantiomer, does not display pheromone activity, although at high concentrations it can inhibit the pheromone activity of PlnA-22L nih.gov. Biosensor systems using genetically modified bacteria that produce a detectable signal in the presence of the quorum sensing molecule of interest are commonly employed for quantitative detection and measurement frontiersin.orgnih.gov.
In Vitro Antimicrobial Activity and Membrane Permeabilization Assays
PlnA-22 exhibits antimicrobial activity by permeabilizing the membranes of target cells nih.govresearchgate.net. In vitro assays are used to quantify this activity and understand the mechanisms involved. Antimicrobial activity can be measured by determining the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against sensitive bacterial strains uio.no. Membrane permeabilization assays directly assess the ability of PlnA-22 to disrupt cell membrane integrity. These assays often involve monitoring the leakage of intracellular components or the uptake of membrane-impermeant dyes upon exposure to the peptide asm.orgmdpi.com. Studies have shown that PlnA-22L and PlnA-22D behave almost identically in terms of in vivo antimicrobial activity, and both effectively dissipate the membrane potential and transmembrane pH gradient in sensitive cells nih.gov. This indicates that the antimicrobial activity does not require chiral interactions nih.gov.
Interaction Studies Using Model Lipid Systems (e.g., Liposomes, Micelles)
To gain detailed insights into how PlnA-22 interacts with biological membranes, researchers utilize model lipid systems such as liposomes and micelles nih.govresearchgate.net. Liposomes are artificial vesicles composed of lipid bilayers that mimic the structure of cell membranes mdpi.commdpi.com. Micelles are aggregates of surfactant molecules that form in aqueous solutions and can also serve as membrane-mimicking entities nih.govunimi.it. Studies using circular dichroism have shown that PlnA-22L and PlnA-22D are unstructured in aqueous solution but adopt mirror-image amphiphilic helical structures in the presence of membrane-mimicking entities like dodecylphosphocholine (B1670865) micelles and negatively charged liposomes (e.g., Ole2GroPGro), but not in the presence of zwitterionic liposomes (e.g., Ole2GroPCho) nih.gov. These studies indicate that the negative charge on the membrane is important for the structuring of the positively charged PlnA peptides nih.gov. Interaction studies can involve monitoring changes in peptide structure upon binding to lipid systems, assessing peptide insertion into the lipid bilayer, and evaluating the effect of the peptide on membrane properties like fluidity and permeability researchgate.netmdpi.comresearchgate.net.
Genetic and Genomic Approaches
Understanding the genetic basis of PlnA-22 production and regulation is essential for comprehensive research. Genetic and genomic approaches are employed to analyze the gene clusters involved, compare pln loci across different strains, and develop systems for heterologous expression.
Gene Cluster Analysis and Comparative Genomics of pln Loci across Strains
The genes responsible for plantaricin biosynthesis, including PlnA, are typically located within gene clusters known as pln loci nih.gov. Gene cluster analysis involves identifying and characterizing the genes within these loci, including those encoding the peptide precursor, maturation enzymes, transport proteins, and regulatory elements nih.govresearchgate.net. Comparative genomics of pln loci across different Lactobacillus plantarum strains reveals the diversity and plasticity of these gene clusters nih.govresearchgate.net. Studies have compared the presence and absence of various plantaricin-encoding genes within the pln loci of different strains, grouping them into distinct clusters nih.govresearchgate.net. For example, analysis of 14 different plantaricin-encoding genes grouped pln loci into eight clusters nih.govresearchgate.net. Quantitative real-time PCR (qRT-PCR) analysis of specific genes has further discriminated complex pln loci into different types nih.gov. This comparative analysis helps in understanding the evolution of plantaricin production and the potential for discovering novel variants with altered activities nih.gov.
Evolutionary and Comparative Biological Perspectives of Plna 22
Evolutionary Trajectory of PlnA as a Bacteriocin-Pheromone Intermediate
PlnA is speculated to represent an evolutionary intermediate between a canonical bacteriocin (B1578144) and a dedicated peptide pheromone nih.govnih.gov. This hypothesis is supported by its ability to exert both direct antimicrobial effects and act as an extracellular signal that induces bacteriocin production in a cell-density dependent manner, a hallmark of quorum sensing nih.govnih.govfrontiersin.orgtorvergata.it. While some peptide pheromones are very short and lack antimicrobial activity, PlnA retains a bacteriocin-like function, albeit often less potent than other dedicated bacteriocins produced by the same organism nih.govmdpi.com. The dual nature suggests a potential evolutionary pathway where a peptide initially involved in direct microbial antagonism may have acquired or refined a signaling role, or vice versa. The regulation of PlnA production and the subsequent induction of other plantaricins through the pln locus, which includes genes resembling components of bacterial two-component signal transduction systems, further highlights its role in a sophisticated, evolutionarily developed communication network frontiersin.orgtorvergata.itnih.gov.
Comparative Analysis with Other Plantaricins and Class II Bacteriocins
PlnA belongs to the broader category of Class II bacteriocins, which are typically small, heat-stable, and hydrophobic peptides jst.go.jpasm.org. Within this class, PlnA shares characteristics with other plantaricins produced by L. plantarum, such as Plantaricin EF (PlnEF) and Plantaricin JK (PlnJK), which are known as two-peptide bacteriocins requiring the complementary action of two different peptides for full activity asm.orgnih.govmdpi.comnih.gov.
Sequence homology analysis reveals evolutionary relationships between PlnA and other bacterial peptides. For instance, the amino acid sequence of PlnA has shown similarity with enterococcin from Enterococcus faecalis researchgate.net. While high sequence homology often implies structural similarity and shared evolutionary ancestry, proteins can also exhibit structural similarity with lower sequence homology, particularly in distantly related proteins pnas.orgstudysmarter.co.ukuni.lunih.govresearchgate.net.
Structurally, PlnA and many other Class II bacteriocins, including PlnEF and PlnJK, are characterized by their ability to form amphiphilic alpha-helical structures nih.govasm.orgnih.govjst.go.jpnih.govresearchgate.net. This amphiphilic nature, with distinct hydrophobic and hydrophilic faces, is crucial for their interaction with bacterial cell membranes nih.govnih.govjst.go.jpnih.govresearchgate.net. Studies using techniques like circular dichroism and nuclear magnetic resonance spectroscopy have shown that PlnA is largely unstructured in aqueous solution but adopts an amphiphilic alpha-helical conformation in the presence of membrane-mimicking environments nih.govresearchgate.netnih.gov. This structural transition is vital for both its antimicrobial and pheromone activities nih.govresearchgate.netnih.gov. Specific motifs, such as GxxxG and GxxxG-like sequences found in peptides like PlnE and PlnF, are known to facilitate transmembrane helix-helix interactions, contributing to the stability and efficacy of peptide complexes and membrane disruption mdpi.comnih.gov.
The dual antimicrobial and pheromone functions of PlnA-22 are mediated through distinct, yet potentially overlapping, mechanisms nih.govresearchgate.netnih.gov. The antimicrobial activity of PlnA is primarily attributed to its ability to permeabilize target cell membranes, leading to dissipation of membrane potential and pH gradients nih.gov. This membrane-disrupting activity appears to be largely independent of chiral interactions and is mediated by the formation of the amphiphilic alpha-helical structure nih.govresearchgate.netnih.gov.
In contrast, PlnA's pheromone activity, which triggers the induction of bacteriocin production, is dependent on a chiral interaction with a specific receptor protein nih.govresearchgate.netnih.gov. This suggests that while the membrane interaction and structural changes are important for positioning, the specific recognition by the receptor involves a stereospecific interaction with the L-enantiomer of the peptide nih.govresearchgate.netnih.gov. Research using L- and D-enantiomers of PlnA-22 has demonstrated that while both exhibit similar antimicrobial activity, only the L-form displays pheromone activity, and the D-form can even inhibit the pheromone activity of the L-form nih.gov. This highlights a clear functional divergence linked to stereochemistry, even within a peptide exhibiting dual roles.
Sequence Homology and Structural Similarities Among Related Peptides
Role of PlnA-22 in Microbial Ecology and Interspecies Communication Within Complex Microbiomes
PlnA-22 plays a significant role in the microbial ecology of environments where Lactobacillus plantarum resides, acting as a key mediator of interspecies and intraspecies communication torvergata.itfrontiersin.org. As a peptide pheromone, PlnA is part of a quorum sensing system that allows L. plantarum to sense its population density and coordinate the expression of genes, including those responsible for the production of more potent bacteriocins like PlnEF and PlnJK nih.govfrontiersin.orgtorvergata.itmdpi.com. This coordinated production of antimicrobial compounds can provide a competitive advantage in complex microbial communities by inhibiting the growth of competing microorganisms torvergata.it.
Future Research Trajectories for Plna 22
Deeper Elucidation of Chiral Receptor-Ligand Interactions for Pheromone Activity
Existing research indicates that the pheromone activity of PlnA, and specifically PlnA-22L, is dependent on a chiral interaction with a receptor protein. frontiersin.org This contrasts with the antimicrobial activity of PlnA, which appears to be mediated through a nonchiral interaction involving the formation of an amphiphilic alpha-helical structure in the target cell membrane. frontiersin.org While PlnA-22L induces bacteriocin (B1578144) production in L. plantarum C11 in a dose-dependent manner, PlnA-22D does not exhibit this pheromone activity but can inhibit the activity of PlnA-22L at high concentrations. frontiersin.org This strongly suggests a stereospecific binding event between PlnA-22L and its cognate receptor. The receptor for PlnA has been identified as PlnB, a membrane-located histidine protein kinase (HPK) that is part of the PlnABCD quorum-sensing system. doi.orgnih.gov Future research should aim to precisely map the interaction interface between PlnA-22L and PlnB at the atomic level. This could involve advanced techniques such as site-directed mutagenesis of both PlnA-22 and key residues in the extracellular or transmembrane domains of PlnB, followed by functional assays to assess pheromone activity. Detailed binding studies, including kinetics and thermodynamics, for both PlnA-22L and PlnA-22D with purified or reconstituted PlnB would provide quantitative insights into the chiral recognition process. Understanding the specific amino acid residues and structural features of PlnA-22L that are critical for chiral binding to PlnB is essential for deciphering the molecular basis of pheromone signal transduction.
High-Resolution Structural Determination of PlnA-22 in Membrane-Bound and Receptor-Bound States
Circular dichroism studies have shown that PlnA peptides are unstructured in aqueous solution but adopt amphiphilic helical structures in the presence of membrane-mimicking environments, such as micelles and negatively charged liposomes. frontiersin.org This membrane interaction is thought to be an initial, nonchiral step that positions the peptide for subsequent interaction with its receptor. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine the three-dimensional structure of the full-length PlnA in dodecyl phosphocholine (B91661) micelles, revealing an amphiphilic alpha-helix in the C-terminal part. nih.gov However, high-resolution structural information for PlnA-22, particularly in its membrane-bound state and, more importantly, in complex with its receptor PlnB, is still lacking. Future research should prioritize obtaining high-resolution structures using techniques such as solid-state NMR for membrane-bound PlnA-22 and cryo-electron microscopy (cryo-EM) or X-ray crystallography for the PlnA-22-PlnB complex. Structural determination of PlnA-22 bound to PlnB would provide invaluable insights into the conformational changes in both the peptide and the receptor upon binding and reveal the precise nature of the chiral interaction. This structural information is crucial for understanding the signal transduction mechanism triggered by PlnA-22 binding.
Comprehensive Mapping of PlnA-22 Processing and Maturation Pathways
PlnA is synthesized as a precursor peptide encoded by the plnA gene within the plnABCD operon. nih.gov Like many bacteriocins and peptide pheromones, it is produced with a leader peptide, typically a double-glycine-type leader, which is cleaved off during export from the cell. nih.gov The PlnGH proteins, encoded within the plnGHSTUV operon, constitute an ABC transporter system that is likely involved in the processing and export of peptides with double-glycine-type leaders, including PlnA. nih.gov While the general outline of this maturation pathway is known for full-length PlnA, the specific processing steps leading to the generation of the mature 22-mer PlnA-22 are not fully elucidated. Future research should focus on comprehensively mapping the enzymatic machinery and cellular localization involved in the cleavage of the PlnA precursor to yield PlnA-22. This could involve identifying the specific protease(s) responsible for the N-terminal truncation and determining if this processing occurs before, during, or after export. Techniques such as mass spectrometry could be used to identify intermediate processing products. Understanding the precise maturation pathway of PlnA-22 is important for controlling its production and activity.
Systems Biology Approaches to Delineate PlnA-22 Regulatory Networks
The production of Plantaricin A, and thus the availability of PlnA-22, is tightly regulated by a quorum-sensing system in L. plantarum. frontiersin.orgdoi.org This system involves the plnABCD operon, where plnA encodes the pheromone precursor, plnB encodes the membrane-bound histidine protein kinase receptor, and plnC and plnD encode two antagonizing response regulators. doi.orgnih.gov PlnA induces bacteriocin production by activating PlnB, which triggers a phosphorylation cascade involving PlnC (an activator) and PlnD (a repressor), ultimately regulating the transcription of the pln operons, including plnABCD, plnEFI, plnJKLR, plnGHSTUV, and plnMNOP. doi.orgnih.govnih.gov Future research should employ systems biology approaches to gain a more complete understanding of this complex regulatory network. This could involve high-throughput techniques such as transcriptomics and proteomics to comprehensively map the genes and proteins whose expression is influenced by PlnA-22 signaling under various conditions. frontiersin.org Mathematical modeling of the PlnABCD system, incorporating the interactions between PlnA-22, PlnB, PlnC, and PlnD, could help predict the system's behavior and identify key regulatory nodes. Investigating the influence of environmental factors and interactions with other bacterial species on the PlnA-22 regulatory network would provide insights into the ecological role of this pheromone. frontiersin.org
Exploration of Novel Biological Roles and Interactions of PlnA-22 Beyond Known Functions
While PlnA-22 is primarily recognized for its role as a pheromone in regulating bacteriocin production, future research should explore the possibility of novel biological roles and interactions. Plantaricins, in general, have been reported to exhibit a range of activities, including antimicrobial effects against various pathogens. nih.govacs.orgjst.go.jpfrontiersin.org Some studies have also suggested potential antiviral and immunomodulatory properties for certain plantaricin-derived peptides, although these might be associated with different plantaricins or the full-length PlnA. mdpi.comcsic.es Given that PlnA-22 retains the pheromone activity of PlnA, it is plausible that it may also share or possess unique interactions with host cells or other microbes in the environment of L. plantarum. Future studies could investigate the potential of PlnA-22 to modulate the host immune response, interact with eukaryotic cells, or influence the behavior of other bacterial species beyond the well-characterized quorum-sensing pathway. Techniques such as cell-based assays, co-culture experiments, and in vivo studies could be employed to explore these potential novel functions. Identifying new biological roles for PlnA-22 could open avenues for its application in areas such as probiotics, food preservation, or therapeutics.
Q & A
Q. What are the established methodological frameworks for detecting and quantifying PlnA -22 in experimental settings?
- Methodological Answer : Detection of this compound requires a combination of biochemical and analytical techniques. For quantification, colorimetric assays like the Bradford method (suitable for proteins) can be adapted to measure concentration via dye-binding principles . Chromatographic methods (e.g., HPLC) are recommended for purity analysis, with protocols emphasizing column calibration, mobile phase optimization, and validation against reference standards. Reproducibility requires detailed documentation of instrument parameters and sample preparation steps, as outlined in standardized reporting guidelines for chemical research .
- Example Table :
| Method | Principle | Sensitivity | Key Considerations |
|---|---|---|---|
| Bradford Assay | Protein-dye binding | ~1–20 µg/mL | Interference from detergents |
| HPLC | Chromatographic separation | ~0.1–100 µg | Column type, retention time |
Q. How should researchers design initial experiments to investigate the biochemical stability of this compound under varying conditions?
- Methodological Answer : Begin with factorial experimental designs to test variables such as pH, temperature, and solvent composition. Use pilot studies to identify critical factors affecting stability. For example:
- Step 1 : Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C, 60°C) to model shelf-life.
- Step 2 : Employ spectroscopic techniques (UV-Vis, fluorescence) to monitor structural changes.
- Step 3 : Validate results with triplicate runs and statistical analysis (e.g., ANOVA) to distinguish noise from significant effects . Ensure alignment with ethical guidelines for hazardous material handling .
Q. What statistical approaches are recommended for analyzing preliminary data on this compound’s bioactivity?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or non-normal distributions. For dose-response relationships, apply regression models (logistic or linear) with confidence interval analysis. Open-source tools like R or Python’s SciPy package enable reproducible analysis, as emphasized in data transparency guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s mechanism of action across different biological models?
- Methodological Answer : Address discrepancies through meta-analysis of existing datasets, focusing on variability in experimental conditions (e.g., cell line specificity, assay sensitivity). Implement orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling) to confirm target engagement. Cross-disciplinary collaboration with computational biologists can help build predictive models to reconcile conflicting results .
Q. What strategies optimize the synthesis protocol of this compound to enhance yield and purity for large-scale studies?
- Methodological Answer : Apply Design of Experiments (DoE) principles to optimize reaction parameters (e.g., catalyst concentration, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Advanced purification techniques, such as preparative HPLC or recrystallization in non-polar solvents, can improve purity. Document all modifications rigorously to ensure reproducibility .
Q. How do interdisciplinary approaches enhance understanding of this compound’s interactions in complex biological systems?
- Methodological Answer : Integrate omics technologies (proteomics, metabolomics) to map systemic interactions. For example:
- Proteomics : Use mass spectrometry to identify binding partners.
- Network Analysis : Apply graph theory to model interaction pathways.
- Machine Learning : Train algorithms to predict off-target effects.
Such frameworks require alignment with ethical standards for data sharing and interdisciplinary peer review .
Key Considerations for Methodological Rigor
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and protocols .
- Ethical Compliance : Secure institutional approvals for biological studies and disclose conflicts of interest .
- Data Transparency : Archive raw datasets and analysis code in public repositories (e.g., Zenodo, GitHub) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
